tert-Butyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate: is an organic compound that features a tert-butyl group, a bromo-substituted phenoxy group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate typically involves the reaction of 2-(2-bromo-6-methoxyphenoxy)ethanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in tert-Butyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Organic Synthesis: tert-Butyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: This compound can be used in the development of drugs due to its potential biological activity. It serves as a building block for the synthesis of bioactive molecules.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
- tert-Butyl (2-(2-bromo-6-methylphenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-6-ethoxyphenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-6-chlorophenoxy)ethyl)carbamate
Uniqueness: tert-Butyl (2-(2-bromo-6-methoxyphenoxy)ethyl)carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromo-6-methoxyphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-8-9-19-12-10(15)6-5-7-11(12)18-4/h5-7H,8-9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBCTYCKMSHGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC=C1Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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